Moniliformin

Mycotoxicology Comparative cytotoxicity Cell-type selectivity

Moniliformin (≥98%) is a non-substitutable Fusarium mycotoxin reference standard for analytical and toxicological workflows. Unlike fumonisin B1 (sphingolipid disruption) or deoxynivalenol (ribosomal inhibition), MON selectively inhibits mitochondrial pyruvate and α-ketoglutarate oxidation at <5 µM. Its unique cell-type selectivity—toxic to cardiac/skeletal myocytes and splenocytes while sparing chondrocytes and macrophages—mandates its use as a specific cardiotoxicity positive control. Validated for LC-MS/MS (deprotonated molecular ion [M-H]⁻ at m/z 97) and HPLC methods per NY/T 2898-2016. Certificates of Analysis comply with ISO 33401:2024.

Molecular Formula C4H2O3
Molecular Weight 98.06 g/mol
CAS No. 31876-38-7
Cat. No. B1676711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoniliformin
CAS31876-38-7
SynonymsMoniliformin;  Hydroxycyclobutenedione;  NSC 292896;  NSC292896;  NSC-292896
Molecular FormulaC4H2O3
Molecular Weight98.06 g/mol
Structural Identifiers
SMILESC1=C(C(=O)C1=O)O
InChIInChI=1S/C4H2O3/c5-2-1-3(6)4(2)7/h1,5H
InChIKeyKGPQKNJSZNXOPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Moniliformin (CAS 31876-38-7) Analytical Standard Procurement Guide: Mycotoxin Reference Material for Fusarium Research and Food Safety Testing


Moniliformin (MON; CAS 31876-38-7 for the free acid) is a water-soluble mycotoxin produced by numerous Fusarium species including F. proliferatum, F. subglutinans, and F. avenaceum that contaminate cereal grains worldwide [1]. Structurally characterized as the sodium or potassium salt of 1-hydroxycyclobut-1-ene-3,4-dione (semisquaric acid), MON exhibits a molecular weight of 98.06 g/mol (free acid) and demonstrates solubility in water and polar solvents such as methanol and DMSO [2]. As an analytical reference standard, MON is supplied as either solid powder (≥98% purity) or as calibrated solutions (typically 100 µg/mL in acetonitrile) for use in HPLC, LC-MS/MS, and other quantitative detection methods .

Why Moniliformin Cannot Be Substituted with Other Fusarium Mycotoxins: Evidence-Based Differentiation


Moniliformin exhibits a fundamentally distinct toxicological profile, mechanism of action, and cell-type selectivity compared to co-occurring Fusarium mycotoxins such as fumonisin B1 (FB1), deoxynivalenol (DON), fusaric acid, and structurally related squaric acid. Unlike FB1—which is non-toxic to macrophages, hepatocytes, and cardiac/skeletal myocytes but toxic to splenocytes and chondrocytes [1]—MON is toxic to splenocytes, cardiac myocytes, and skeletal myocytes while sparing chondrocytes and macrophages [2]. Critically, MON inhibits mitochondrial pyruvate and α-ketoglutarate oxidation at concentrations <5 µM, a mechanism distinct from the sphingolipid biosynthesis disruption caused by FB1 or the ribosomal inhibition induced by DON [3]. Furthermore, squaric acid, the direct structural analog lacking only the hydrogen atom at the 3-position of the cyclobutenedione ring, is non-toxic to animals even at three times the lethal dose of MON [4]. These differences mandate that analytical workflows, toxicological studies, and reference material procurement cannot interchange MON with other Fusarium-derived standards without compromising experimental validity.

Moniliformin Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Fusarium Mycotoxin Analogs


Moniliformin vs. Fumonisin B1: Distinct Cell-Type Cytotoxicity Profiles in Chicken Primary Cell Cultures

Moniliformin (MON) and fumonisin B1 (FB1) exhibit fundamentally divergent cell-type cytotoxicity patterns in chicken primary cell cultures. MON shows toxicity to splenocytes, cardiac myocytes, and skeletal myocytes but no toxicity to chondrocytes and macrophages. In contrast, FB1 is toxic to splenocytes and chondrocytes but non-toxic to macrophages, hepatocytes, cardiac myocytes, and skeletal myocytes [1]. This mutually exclusive toxicity profile indicates that MON and FB1 target distinct cellular populations and cannot serve as analytical or toxicological surrogates for one another.

Mycotoxicology Comparative cytotoxicity Cell-type selectivity

Moniliformin Cytotoxicity Ranking: IC50 Values Compared to DON, ZEN, and FB1 in MTT Assay

In a systematic comparative cytotoxicity study using the MTT bioassay, moniliformin (MON) ranked second in overall cytotoxicity among four common Fusarium mycotoxins tested across multiple mammalian cell lines. In HepG2 hepatocellular carcinoma cells—the most sensitive cell line for MON—IC50 values were 39.5 µg/mL (48 h) and 26.8 µg/mL (72 h). The cytotoxicity ranking across all tested cell lines was: deoxynivalenol (DON) > MON > zearalenone (ZEN) > fumonisin B1 (FB1) [1]. In CHO-K1 cells, the most sensitive line for FB1, FB1 showed an IC50 of 85.5 µg/mL (48 h), indicating that MON is approximately 2.2-fold more potent than FB1 in their respective most sensitive cell lines.

Cytotoxicity screening MTT assay HepG2 cells

Moniliformin vs. Fusaric Acid: Differential Cell Line Cytotoxicity Spectrum

When tested against a panel of five established mammalian cell lines, moniliformin and fusaric acid—both water-soluble Fusarium metabolites—displayed overlapping but distinct cytotoxicity spectra. Fusaric acid was cytotoxic to MDCK (dog kidney), MM (McCoy mouse), RH (rat hepatoma), and CHO (Chinese hamster ovary) cell lines. Moniliformin was cytotoxic to RH, CHO, and MDCK cell lines, but notably spared the MM cell line that was sensitive to fusaric acid [1]. This differential MM sensitivity provides a clear discriminatory endpoint: fusaric acid exhibits cytotoxicity to MM fibroblasts whereas moniliformin does not at comparable concentrations.

Fusarium metabolites Cell line panel LC50 profiling

Moniliformin vs. Fusaric Acid and Butenolide: Phytotoxicity to Lemna minor (Duckweed)

In a comparative phytotoxicity study using Lemna minor (duckweed) as a model aquatic macrophyte, moniliformin demonstrated significantly lower phytotoxic activity compared to other water-soluble Fusarium metabolites. At 66.7 µg/mL, moniliformin suppressed growth rate by only 16% and reduced chlorophyll synthesis by 54%. In contrast, fusaric acid at a 10-fold lower concentration (6.7 µg/mL) reduced growth by 59%, while butenolide at 66.7 µg/mL reduced growth by 62% [1]. Fumonisin B1 (FB1) was the most active, reducing growth by 53% and chlorophyll by 59% at just 0.7 µg/mL—a concentration approximately 95-fold lower than that required for comparable MON effects.

Phytotoxicity Lemna minor bioassay Chlorophyll synthesis

Moniliformin vs. Squaric Acid: Critical Role of the 3-Position Hydrogen Atom in Toxicity

The structural analog squaric acid, which differs from moniliformin only by the absence of the hydrogen atom at the 3-position of the cyclobutenedione ring, exhibits fundamentally different toxicity. In a comparative toxicity experiment using one-day-old Beijing ducklings, oral administration of moniliformin at 8 mg/kg body weight was acutely toxic, whereas squaric acid administered at 24 mg/kg body weight—a dose three times higher—produced no toxic effects [1]. Ozone treatment of moniliformin opens the 4-carbon ring structure and eliminates the double bond, generating 1,2-dihydroxy-1,2-dicarboxyl-epoxyethane and 2-carbonyl-3-hydroxy-dibutyric acid, both of which are detoxified products. This structure-activity relationship conclusively demonstrates that the hydrogen atom in moniliformin is the key determinant of its toxicological activity, and squaric acid cannot serve as a non-toxic substitute for analytical calibration or toxicology studies.

Structure-activity relationship Detoxification Squaric acid

Moniliformin vs. Beauvericin and Enniatin B: Differential Myelotoxicity in Human Hematopoietic Progenitors

In an in vitro assessment of myelotoxicity using human hematopoietic progenitor cells, moniliformin exhibited a markedly different potency and lineage specificity compared to the emerging mycotoxins beauvericin (BEA) and enniatin B (ENB). For CFU-GM (granulocyte-macrophage progenitors), MON showed no cytotoxicity at tested concentrations with an IC50 of 31 µM, whereas BEA and ENB were substantially more potent with IC50 values of 3.4 µM and 4.4 µM, respectively—approximately 9-fold and 7-fold lower. Similarly for CFU-MK (megakaryocyte progenitors), MON IC50 was 39 µM versus 0.7 µM for BEA and 1.3 µM for ENB, representing a ~56-fold difference in potency [1]. Notably, MON exhibited its greatest effect on BFU-E (erythroid progenitors) with IC50 of 4.1 µM, a lineage-selective profile not shared by BEA or ENB.

Myelotoxicity Hematopoietic progenitors CFU-GM/CFU-MK/BFU-E

Moniliformin Procurement Applications: Evidence-Driven Scenarios for Analytical and Research Use


Quantitative LC-MS/MS Analysis of Moniliformin in Cereal Grains and Animal Feed

Moniliformin reference standards are essential for developing and validating LC-MS/MS methods for the detection and quantification of MON in contaminated cereals and feed matrices. Validated methods employing triethylamine as an ion-pairing reagent with APCI-MS detection (deprotonated molecular ion [M-H]⁻ at m/z 97) achieve detection limits of 10 ng (S/N = 4) and can quantify MON in naturally contaminated maize down to 10 µg/kg [1]. The Chinese agricultural industry standard NY/T 2898-2016 mandates HPLC with external standard calibration for moniliformin determination in feeds, with a method detection limit of 0.003 mg/kg and quantification limit of 0.05 mg/kg [2]. Certified reference materials at 100 µg/mL in acetonitrile, accompanied by Certificates of Analysis compliant with ISO 33401:2024, provide the traceable calibration necessary for regulatory compliance testing [3].

Mitochondrial Pyruvate Dehydrogenase Inhibition Studies

Moniliformin selectively inhibits mitochondrial pyruvate and α-ketoglutarate oxidation at concentrations <5 µM, with 50% inhibition achieved at these exceedingly low levels [1]. This mechanism is distinct from complex I inhibitors (e.g., rotenone) and other mycotoxins, enabling MON to serve as a specific chemical probe for studying pyruvate dehydrogenase complex (PDHc) deficiencies. In HeLa cell metabolic studies, MON-induced PDHc inhibition significantly decreased the ratios of citric acid to succinic acid and citric acid to fumaric acid—a metabolic signature that distinguishes PDHc deficiency from respiratory chain complex I defects [2]. High-purity MON (>98%) is required for these mechanistic studies to avoid confounding effects from co-purifying metabolites.

Cell-Type-Selective Cytotoxicity Reference in Mycotoxicology Panels

MON's distinct cell-type selectivity profile—toxic to cardiac myocytes and skeletal myocytes while sparing chondrocytes and macrophages [1]—makes it an essential reference compound for mycotoxicology screening panels. Unlike FB1, which is non-toxic to cardiac and skeletal myocytes, MON provides a positive control for cardiotoxicity and skeletal muscle toxicity in primary cell culture models. This differential selectivity also supports the use of MON as a discriminatory standard in cytotoxicity-guided fractionation of Fusarium culture extracts, as demonstrated by Vesonder et al. where MON's unique activity profile against RH, CHO, and MDCK cell lines (with MM sparing) enabled its differentiation from fusaric acid and butenolide [2].

In Vivo Cardiotoxicity and Hematotoxicity Model Development

Moniliformin reference material supports the development of in vivo models for studying mycotoxin-induced cardiotoxicity and hematotoxicity. Intravenous LD50 in mice is 17.51 ± 1.64 mg/kg, with 1/4 LD50 doses markedly inhibiting cardiac hemodynamic variables [1]. In broiler chickens, total daily consumption of nearly twice the reported oral LD50 produces progressive symptoms including muscular incoordination, tachypnea, coma, and death [2]. For hematotoxicity studies, MON's selective inhibition of BFU-E (erythroid progenitors) with IC50 of 4.1 µM—while showing minimal effects on CFU-GM and CFU-MK at 31-39 µM [3]—makes it a valuable tool for investigating lineage-specific hematopoietic toxicity without the confounding pan-myelotoxicity exhibited by beauvericin and enniatins.

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